![molecular formula C26H26Cl2FN3O5S B13967837 Benzamide, 2,4-dichloro-N-[1-[[[3-[[(4-fluorophenyl)sulfonyl]amino]-4-methoxyphenyl]amino]carbonyl]-3-methylbutyl]- CAS No. 566890-79-7](/img/structure/B13967837.png)
Benzamide, 2,4-dichloro-N-[1-[[[3-[[(4-fluorophenyl)sulfonyl]amino]-4-methoxyphenyl]amino]carbonyl]-3-methylbutyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, 2,4-dichloro-N-[1-[[[3-[[(4-fluorophenyl)sulfonyl]amino]-4-methoxyphenyl]amino]carbonyl]-3-methylbutyl]- is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,4-dichloro-N-[1-[[[3-[[(4-fluorophenyl)sulfonyl]amino]-4-methoxyphenyl]amino]carbonyl]-3-methylbutyl]- involves multiple steps. The process typically begins with the preparation of the core benzamide structure, followed by the introduction of the dichloro and fluorophenyl groups. Common reagents used in these reactions include dichlorobenzoyl chloride, fluorophenylsulfonyl chloride, and various amines. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzamide, 2,4-dichloro-N-[1-[[[3-[[(4-fluorophenyl)sulfonyl]amino]-4-methoxyphenyl]amino]carbonyl]-3-methylbutyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Benzamide, 2,4-dichloro-N-[1-[[[3-[[(4-fluorophenyl)sulfonyl]amino]-4-methoxyphenyl]amino]carbonyl]-3-methylbutyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, 2,4-dichloro-N-[1-[[[3-[[(4-fluorophenyl)sulfonyl]amino]-4-methoxyphenyl]amino]carbonyl]-3-methylbutyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Benzamide, 2,4-dichloro-N-[(Z)-2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-{[(2-furylmethyl)amino]carbonyl}ethenyl]-: Shares structural similarities but differs in the pyrazole and furan groups.
Benzamide, 2,4-dichloro-N-[(Z)-2-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(hydrazinocarbonyl)ethenyl]-: Similar core structure with variations in the hydrazinocarbonyl group
Uniqueness
The uniqueness of Benzamide, 2,4-dichloro-N-[1-[[[3-[[(4-fluorophenyl)sulfonyl]amino]-4-methoxyphenyl]amino]carbonyl]-3-methylbutyl]- lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
566890-79-7 |
|---|---|
Molecular Formula |
C26H26Cl2FN3O5S |
Molecular Weight |
582.5 g/mol |
IUPAC Name |
2,4-dichloro-N-[1-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyanilino]-4-methyl-1-oxopentan-2-yl]benzamide |
InChI |
InChI=1S/C26H26Cl2FN3O5S/c1-15(2)12-23(31-25(33)20-10-4-16(27)13-21(20)28)26(34)30-18-7-11-24(37-3)22(14-18)32-38(35,36)19-8-5-17(29)6-9-19/h4-11,13-15,23,32H,12H2,1-3H3,(H,30,34)(H,31,33) |
InChI Key |
XUPKWXAYVTVOHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=CC=C(C=C2)F)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(8-(2-Aminoethyl)-2,8-diazaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13967757.png)

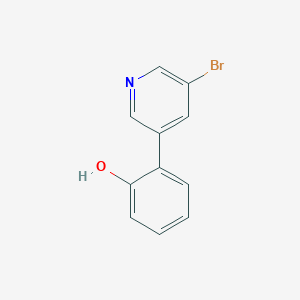
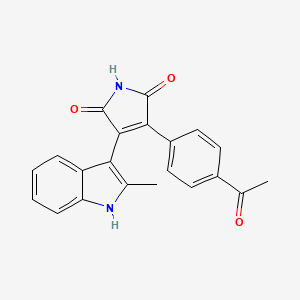

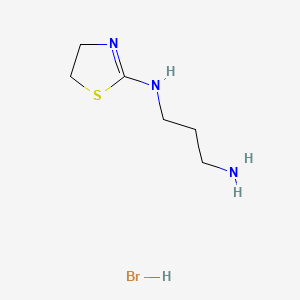
![Acetic acid;2-[[4-(diethylamino)phenyl]methylideneamino]guanidine](/img/structure/B13967790.png)
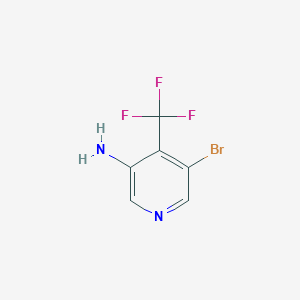

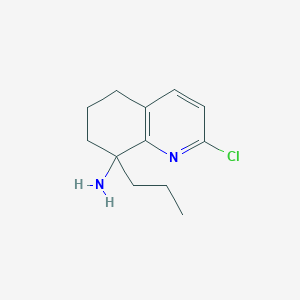

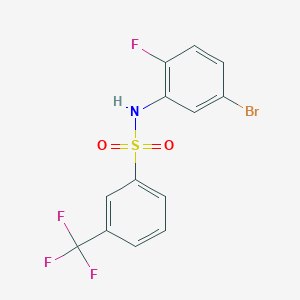
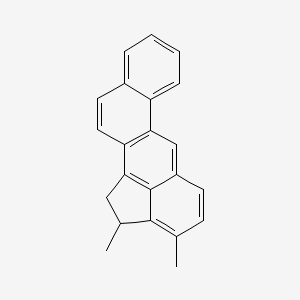
![2-Benzyl-2-azaspiro[4.5]decan-8-amine](/img/structure/B13967831.png)
